molecular formula C26H30N4O3 B2885584 1-(6-phenoxypyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide CAS No. 1116045-12-5

1-(6-phenoxypyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide

Cat. No.: B2885584
CAS No.: 1116045-12-5
M. Wt: 446.551
InChI Key: GCTZTWLYQRLICJ-UHFFFAOYSA-N
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Description

1-(6-Phenoxypyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide is a novel synthetic compound intended for research and development purposes. Its molecular structure, which incorporates a 6-phenoxypyrimidine core linked to a piperidine-4-carboxamide group, is of significant interest in medicinal chemistry. This structural motif is found in compounds that are designed to inhibit specific kinase targets . For instance, research on analogous 4-((6-phenoxypyrimidin-4-yl)amino) structures has demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML) . Similarly, derivatives based on phenoxypyridine and carboxamide scaffolds have been investigated as powerful antitumor agents and c-Met kinase inhibitors . The propoxybenzyl moiety in this compound may influence its physicochemical properties and biological activity. Researchers can explore this molecule as a potential candidate in oncology and kinase-related research programs. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-phenoxypyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-2-16-32-22-10-8-20(9-11-22)18-27-26(31)21-12-14-30(15-13-21)24-17-25(29-19-28-24)33-23-6-4-3-5-7-23/h3-11,17,19,21H,2,12-16,18H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTZTWLYQRLICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a piperidine core with various substituents, including a phenoxypyrimidine moiety and a propoxybenzyl group. This structural complexity suggests potential interactions with various biological targets.

Potential Biological Activities

  • Antitumor Activity : Compounds with similar structural motifs have been studied for their antitumor properties. For example, piperidine derivatives often exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cell cycle progression or induce apoptosis .
  • Antimicrobial Properties : Many piperidine derivatives demonstrate antibacterial and antifungal activities. The presence of the phenoxypyrimidine group may enhance these properties by increasing lipophilicity, allowing better membrane penetration .
  • Neuropharmacological Effects : Given the piperidine structure, there is potential for neuroactive properties. Piperidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors .

Research Findings

While specific studies directly examining 1-(6-phenoxypyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide are scarce, related compounds have shown promising results:

Compound TypeBiological ActivityReference
Piperazine derivativesAntifungal and Antitumor
PhenoxypyrimidinesAntimicrobial
Piperidine analogsNeuropharmacological

Case Studies

  • Antitumor Activity Study : A study investigated a series of piperazine derivatives that were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Results indicated significant growth inhibition at certain concentrations, suggesting a pathway for further exploration in antitumor applications .
  • Antimicrobial Evaluation : Another study focused on phenoxypyrimidine derivatives, revealing that modifications in the side chains could enhance antimicrobial efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares the target compound with key analogs, highlighting differences in substituents, molecular formulas, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound:
1-(6-Phenoxypyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide
C₂₆H₂₉N₅O₃ (inferred) ~467.5 (calculated) 6-Phenoxypyrimidin-4-yl,
4-Propoxybenzyl
Not reported
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide C₂₅H₂₇FN₄O₂ 434.5 4-Ethylphenoxy,
4-Fluorobenzyl
Not specified
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide C₂₉H₃₉ClF₃N₄O₂ 579.1 Oxazole-based substituents Hepatitis C virus entry inhibitor (58% yield, >99.8% purity)
1-(6-Cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide C₁₈H₂₀N₄OS 340.4 (calculated) Cyclopropylpyrimidinyl,
Thiophenmethyl
Not reported
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide C₂₃H₂₅N₅O 387.5 Pyridinylpyrimidinylamino Antiangiogenic, DNA cleavage (anticancer potential)

Key Observations

Substituent Effects on Physicochemical Properties
  • Phenoxy vs. Oxazole Rings: Analogs with oxazole substituents () exhibit antiviral activity against hepatitis C, whereas pyrimidine-based compounds () may target different pathways. The phenoxy group in the target compound could enhance π-π stacking interactions compared to bulkier oxazole rings .
  • Heterocyclic Variations: The cyclopropylpyrimidine () and pyridazine () analogs demonstrate how minor changes in heterocyclic rings alter molecular weight and polar surface area, impacting solubility and bioavailability .

Q & A

Q. Advanced

  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with bromodomains (e.g., BRD4) or kinase domains .
  • MD simulations : Assess binding stability over 100-ns trajectories to validate target engagement .
  • QSAR models : Correlate substituent lipophilicity (clogP) with cellular permeability for lead optimization .

How is structure-activity relationship (SAR) analysis conducted for analogs?

Q. Advanced

  • Core modifications : Replace phenoxy with thiophene or pyridazine to evaluate π-π stacking effects .
  • Substituent scanning : Systematic variation of benzyl groups (e.g., 4-propoxy vs. 4-ethoxy) quantifies steric/electronic contributions .
  • Biological testing : Compare IC50_{50} values across analogs in kinase inhibition assays to map pharmacophore requirements .

What challenges arise in reproducing synthetic protocols?

Q. Advanced

  • Batch variability : Trace metal impurities in solvents can alter coupling efficiency; use ultrapure reagents .
  • Oxygen sensitivity : Conduct reactions under inert gas (N2_2) to prevent oxidation of pyrimidine intermediates .
  • Crystallization issues : Polymorphism affects solubility; screen solvents (e.g., ethanol vs. acetonitrile) for consistent crystal forms .

How can biopharmaceutical properties be improved?

Q. Advanced

  • LogP adjustment : Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity (target clogP <3) .
  • Prodrug strategies : Esterify the carboxamide to enhance oral bioavailability .
  • Salt formation : Hydrochloride salts improve aqueous solubility (>10 mg/mL) for in vivo studies .

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